1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851503
InChI: InChI=1S/C12H14ClF3O/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3
SMILES:
Molecular Formula: C12H14ClF3O
Molecular Weight: 266.68 g/mol

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18851503

Molecular Formula: C12H14ClF3O

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene -

Specification

Molecular Formula C12H14ClF3O
Molecular Weight 266.68 g/mol
IUPAC Name 1-(3-chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C12H14ClF3O/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3
Standard InChI Key JBBJPSOLNJVDQN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC=C1OC(F)(F)F)CCCCl

Introduction

1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with three distinct substituents: a chloropropyl group, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C12H14ClF3O, and it has a molecular weight of approximately 266.68 g/mol. This compound is of interest in various chemical applications and research contexts due to its unique chemical properties and reactivity patterns.

Synthesis Methods

The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene typically involves multi-step organic synthesis processes. In industrial settings, continuous flow reactors are often employed to enhance yield and purity, utilizing advanced purification techniques like distillation and chromatography.

Biological Activity and Applications

The biological activity of this compound is primarily influenced by its trifluoromethoxy group, which may enhance interactions with specific enzymes or receptors. This can lead to altered biological activities, making it a candidate for further investigation in pharmaceutical research. Understanding these interactions is crucial for developing potential therapeutic applications or assessing environmental impacts.

Potential Applications

  • Pharmaceutical Research: Investigating interactions with enzymes or receptors for therapeutic applications.

  • Environmental Impact Assessment: Understanding its effects on biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene, but they differ in their substituents and properties:

Compound NameDescription
1-(3-Chloropropyl)-4-ethylbenzeneSimilar structure but lacks the trifluoromethoxy group.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzeneSimilar substituents but without the ethyl group.
4-Ethyl-3-(trifluoromethoxy)benzeneContains the trifluoromethoxy group but lacks the chloropropyl substituent.

Research Findings and Future Directions

Research on 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene focuses on its binding affinities and mechanisms of action within biological systems. The trifluoromethoxy group may enhance interactions with specific molecular targets, leading to altered biological activities. Further studies are needed to fully explore its therapeutic potential and environmental impact.

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